N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide
Overview
Description
N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a nitro group, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl hydrazine derivative, which is then reacted with a butyl benzenesulfonamide precursor. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form sulfonic acids.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-4-amino-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide .
Scientific Research Applications
N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the thiophene and sulfonamide functionalities.
Thiophene-2-carbonyl hydrazine: Contains the thiophene ring and hydrazine group but lacks the sulfonamide and nitro functionalities.
Uniqueness
N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-4-nitro-N-[4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S2/c1-19(28(25,26)13-8-6-12(7-9-13)20(23)24)10-2-5-15(21)17-18-16(22)14-4-3-11-27-14/h3-4,6-9,11H,2,5,10H2,1H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTARUFUHNIAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NNC(=O)C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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